molecular formula C18H15ClN2O3S2 B3036618 (NZ)-N-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine CAS No. 383148-52-5

(NZ)-N-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine

Cat. No. B3036618
CAS RN: 383148-52-5
M. Wt: 406.9 g/mol
InChI Key: AZKXJPNLKNCEJE-PGMHBOJBSA-N
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Description

(NZ)-N-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine is a useful research compound. Its molecular formula is C18H15ClN2O3S2 and its molecular weight is 406.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (NZ)-N-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (NZ)-N-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aromatic Substitution and Nitrene Intermediates

The compound NZ-N-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine is involved in aromatic substitution reactions, where phosphorous pentoxide plays a role. Research by Potts, Kutz, and Nachod (1975) investigated aromatic substitution by N-arylhydroxylamines, including benzenesulfonyl derivatives. Their study highlighted the generation of nitrenes from arylhydroxylamines and N-benzenesulfonylhydroxylamines, suggesting potential pathways for synthesizing complex organic compounds (Potts, Kutz, & Nachod, 1975).

Synthesis and Characterization of Zinc Phthalocyanine Derivatives

Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff bases. These derivatives exhibited high singlet oxygen quantum yields, crucial for Type II photosensitizers in photodynamic therapy applications, potentially for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Thiazole Derivatives

Turov and Drach (2008) studied the synthesis of 2-(Benzenesulfonyl)-5-(p-chlorobenzenesulfonyl)-4-tosyl-1,3-thiazole. Their research provides insights into the electrophilic properties and nucleophilic substitution reactions of thiazole derivatives, relevant to the synthesis and understanding of NZ-N-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine (Turov & Drach, 2008).

Application in Antimicrobial and Antitumor Agents

Research on similar compounds, like the ones synthesized by Desai, Shihora, and Moradia (2007), and Sławiński and Brzozowski (2006), explored the antimicrobial and antitumor potential of benzenesulfonamide derivatives. These studies indicate the potential of NZ-N-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine in developing new pharmaceutical agents (Desai, Shihora, & Moradia, 2007); (Sławiński & Brzozowski, 2006).

properties

IUPAC Name

(NZ)-N-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S2/c1-12-17(25-18(20-12)13-7-9-14(19)10-8-13)16(21-22)11-26(23,24)15-5-3-2-4-6-15/h2-10,22H,11H2,1H3/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKXJPNLKNCEJE-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NO)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N\O)/CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NZ)-N-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(NZ)-N-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine
Reactant of Route 2
Reactant of Route 2
(NZ)-N-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine
Reactant of Route 3
(NZ)-N-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine
Reactant of Route 4
(NZ)-N-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine
Reactant of Route 5
(NZ)-N-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine
Reactant of Route 6
(NZ)-N-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine

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